(-)-Sweroside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGJMKGNMDJCI-ZASXJUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161955 | |
| Record name | Sweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-86-2 | |
| Record name | (-)-Sweroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sweroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWEROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Botanical Sources and Isolation Methodologies in Research
Diverse Plant Sources of Sweroside Sweroside is a constituent found in numerous plant species across different genera.
Anthocleista djalonensis Investigations Anthocleista djalonensis is a plant from which sweroside has been isolated.mediresonline.orgmediresonline.orgresearchgate.netajol.infoSweroside has been identified as one of the chemical constituents in the root bark of A. djalonensis.mediresonline.orgmediresonline.orgResearch has involved the isolation of sweroside from extracts of A. djalonensis, for example, using chromatographic separation techniques from ethanol-water extracts of the root material.ajol.infoStudies have evaluated the biological activities of sweroside isolated from this species.mediresonline.orgmediresonline.orgresearchgate.netajol.info
Data Table: Botanical Sources of Sweroside
| Plant Species | Family | Parts Studied (Examples) | Isolation Methods Mentioned (Examples) | Key Findings (Related to Source/Isolation) |
| Lonicera japonica | Caprifoliaceae | Flower buds, stems | HPLC-UV (monitoring) | Isolated from flower buds and stems; HPLC-UV used for monitoring. chemfaces.comresearchgate.netfrontiersin.org |
| Swertia species | Gentianaceae | Whole plant, aerial parts | HPLC-PDA-MS | Common constituent; analyzed by HPLC-PDA-MS in various species. researchgate.netomicsonline.orgtandfonline.com |
| Gentiana species | Gentianaceae | Roots | LC/MS | Found in various Gentiana species; identified by LC/MS in G. macrophylla. diva-portal.orgwestminster.ac.uknih.gov |
| Schenkia spicata | Gentianaceae | Not specified | Isolation, structure elucidation | Isolated and structure elucidated; a major secoiridoid glucoside. researchgate.netmdpi.com |
| Veratrilla baillonii | Gentianaceae | Not specified | Analysis of content | Present in extracts; content analysis performed. nih.gov |
| Anthocleista djalonensis | Gentianaceae | Root bark, roots | Chromatographic separation | Isolated from root bark and roots; chromatographic separation used. mediresonline.orgmediresonline.orgajol.info |
Centaurium spicatum Studies
Centaurium spicatum (L.) Fritsch, also known as spiked centaury, is an annual herb found in Southern Europe and Northern Africa. ekb.egresearchgate.netnih.gov It is recognized as a rich source of pharmacologically active specialized metabolites, including secoiridoid glucosides like sweroside, swertiamarin (B1682845), and gentiopicrin. ekb.egresearchgate.netnih.gov Studies on C. spicatum from different habitats have identified sweroside as a major compound. thieme-connect.com In some instances, gentiopicrin was found in nearly equal amounts to sweroside, while swertiamarin was present as a minor component. thieme-connect.com
Isolation of sweroside and gentiopicrin from C. spicatum has been achieved using preparative column chromatography with silica (B1680970) gel as the adsorbent. thieme-connect.com Chromatographic analysis of these secoiridoid glucosides has been performed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) systems. thieme-connect.com Research has also investigated the hepatoprotective activity of sweroside isolated from C. spicatum. ekb.eg
Swertia mussotii Franch Studies
Swertia mussotii Franch, referred to as "Zang Yin Chen" in Chinese, is a biennial herb belonging to the Gentianaceae family and is traditionally used in Tibetan folk medicine, particularly for liver disorders. academicjournals.orgfrontiersin.org Sweroside is one of the key bioactive secondary metabolites found in S. mussotii, alongside compounds such as swertiamarin, gentiopicroside (B1671439), mangiferin, and isoorientin. frontiersin.orgacademicjournals.org
Studies on the chemical constituents of S. mussotii have involved the isolation of sweroside and other compounds. cabidigitallibrary.org An alcohol-extraction-water-precipitation fraction of S. mussotii has been studied for its pharmacological characteristics. academicjournals.orgacademicjournals.org Analysis of this fraction by HPLC revealed the content of several compounds, including sweroside. academicjournals.orgacademicjournals.org
| Compound | Content in SME-d (mg/g) |
| Sweroside | 0.24 |
| Swertiamarin | 3.96 |
| Mangiferin | 12.30 |
| Gentiopicroside | 13.53 |
| Isoorientin | 16.85 |
These studies indicate that the content of these compounds can vary. academicjournals.orgacademicjournals.org
Swertia davidii Franch Research
Swertia davidii Franch is another species within the Swertia genus from which sweroside has been extracted. nih.govresearchgate.netresearchgate.net Sweroside and swertiamarin are highlighted as the main iridoid glycosides extracted from this plant. nih.govresearchgate.netresearchgate.net Research on S. davidii has aimed to study its active constituents using chromatographic methods for isolation and purification, followed by spectral analysis for structure identification. nih.gov While this research identified xanthones, other studies explicitly link Swertia davidii Franch to sweroside and swertiamarin isolation. nih.govresearchgate.netresearchgate.net The content of sweroside in S. davidii has been reported to range from 0.02 to 0.28 mg/g in some studies. tiprpress.com
Advanced Extraction and Purification Techniques in Sweroside Research
The isolation and purification of sweroside from plant matrices involve various techniques aimed at separating the compound from other plant constituents. General techniques for isolating natural products include extraction using solvents and purification methods such as chromatography. smolecule.comstudymind.co.uk
For sweroside, primary extraction is often carried out using solvents like ethanol (B145695) or methanol. smolecule.com Following extraction, purification techniques such as column chromatography or preparative paper chromatography are employed to obtain pure sweroside from crude extracts. smolecule.com
Advanced techniques like high-speed countercurrent chromatography (HSCCC) have also been successfully applied for the preparative isolation and purification of iridoid glycosides, including sweroside, from botanical sources such as Fructus Corni. nih.gov In one study using HSCCC, a two-phase solvent system composed of dichloromethane–methanol–n-butanol–water–acetic acid was utilized. nih.gov This method yielded sweroside with a purity of 92.3% from a crude extract. nih.gov
Optimization of extraction and purification processes for iridoid glycosides, including sweroside, has been explored using methodologies like response surface methodology with central composite design. ingentaconnect.com This involves evaluating factors such as ethanol concentration, extraction time, and the ratio of solvent to raw material to determine optimal extraction conditions. ingentaconnect.com For macroporous resin purification, factors like ethanol concentration, elution volume, and sampling amount are considered for optimization. ingentaconnect.com
Sweroside is a secoiridoid glycoside, a type of naturally occurring monoterpene with a glucose sugar attached. It has been isolated from various plants, including Pterocephalus hookeri and Swertia pseudochinensis Hara. Research has explored its potential pharmacological activities, particularly its anti-inflammatory and antioxidant properties.
Pharmacological Actions and Therapeutic Potential of Sweroside
Hepatoprotective Properties
Sweroside has demonstrated protective effects on the liver in various experimental models. researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.netnih.gov Its hepatoprotective properties are linked to its ability to mitigate oxidative stress and modulate inflammatory responses. nih.govresearchgate.nettandfonline.com
Protection Against Liver Damage Induced by Various Agents
Pre-clinical studies in rats have indicated that sweroside is effective in protecting against liver injury and fibrosis induced by chemicals. nih.govresearchgate.net For instance, sweroside exhibited hepatoprotective effects against α-naphthylisothiocyanate (ANIT)-induced acute cholestatic liver injury in mice. nih.gov This protective effect was associated with the regulation of bile acid homeostasis and the suppression of pro-inflammatory responses. nih.gov Studies have also shown that sweroside can protect hepatocytes by diminishing oxidative stress. researchgate.net
Role in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Non-Alcoholic Steatohepatitis (NASH) Research
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is characterized by the accumulation of fat in the liver and is often linked to metabolic syndrome. mdpi.comnordicbioscience.combritishlivertrust.org.uk Metabolic dysfunction-associated steatohepatitis (MASH), the new term for non-alcoholic steatohepatitis (NASH), is a more severe form involving inflammation. britishlivertrust.org.ukaasld.org
Research suggests that sweroside may play a role in addressing MASLD and MASH. In experimental models of MASLD, sweroside has been shown to regulate lipid metabolism, liver fibrosis, and inflammatory responses. researchgate.net Studies using a methionine–choline-deficient (MCD) diet-induced MASH mouse model demonstrated that sweroside treatment significantly reduced hepatic steatosis, inflammation, and fibrosis. nih.govnih.gov This improvement was correlated with the inhibition of the hepatic NLRP3 inflammasome, a key component in the inflammatory pathology of MASH. nih.govnih.govfrontiersin.org Sweroside effectively inhibited NLRP3 inflammasome activation in primary macrophages, leading to a decrease in the production of IL-1β and caspase-1. nih.govnih.gov Furthermore, sweroside was found to block the de novo synthesis of mitochondrial DNA in the liver, contributing to the suppression of the NLRP3 inflammasome. nih.govnih.gov
In studies involving hepatocytes exposed to fatty acids, sweroside, along with other phytochemicals, conferred protection by enhancing mitochondrial function, including increasing maximal respiratory capacity and promoting ATP production. mdpi.comwestminster.ac.ukresearchgate.netwestminster.ac.uk Sweroside also contributed to scavenging reactive oxygen species (ROS) produced under conditions of high fatty acid influx and increased mitochondrial respiration. researchgate.netmdpi.comwestminster.ac.ukresearchgate.net
Impact on Hepatic Inflammation and Fibrosis
Sweroside has demonstrated an impact on both hepatic inflammation and fibrosis in experimental models. In the MCD diet-induced MASH mouse model, sweroside treatment significantly reduced hepatic immune cell infiltration, a marker of inflammation. nih.govnih.gov The anti-inflammatory effects are partly attributed to the inhibition of the NLRP3 inflammasome, which is crucial in triggering liver inflammation in MASH. nih.govnih.gov
Regarding hepatic fibrosis, which involves the deposition of collagen and other extracellular matrix proteins in the liver, sweroside has shown protective effects. nih.govresearchgate.netnih.govfrontiersin.org In the MCD diet-induced MASH model, sweroside significantly reduced liver fibrosis. nih.govnih.gov This anti-fibrotic effect is also linked to the suppression of NLRP3 inflammasome activation. nih.govnih.govfrontiersin.org Pre-clinical experiments in rats have also shown that sweroside effectively protects against chemical-induced liver fibrosis. nih.govresearchgate.net
Summary of Hepatoprotective Effects:
| Liver Condition/Agent | Observed Effect of Sweroside | Mechanism/Associated Finding | Source |
| Chemical-induced liver injury | Protection against injury and fibrosis | Not explicitly detailed in snippets, but potentially related to antioxidant and anti-inflammatory effects. | nih.govresearchgate.net |
| ANIT-induced cholestasis | Protective effect, reduced serum ALT, AST, ALP, TBIL, DBIL, and TBA. | Regulation of bile acid homeostasis, suppression of pro-inflammatory responses. | nih.gov |
| MASLD/MASH (MCD diet model) | Reduced hepatic steatosis, inflammation, and fibrosis; reduced serum AST and ALT; reduced hepatic immune cell infiltration. | Inhibition of hepatic NLRP3 inflammasome activation (decreased IL-1β and caspase-1), blocking de novo synthesis of mitochondrial DNA, regulation of lipid metabolism. | nih.govnih.govfrontiersin.org |
| Fatty acid-induced hepatocyte damage | Enhanced cell viability, protection against cytotoxicity. | Enhancement of mitochondrial function (ATP production, respiratory capacity), scavenging of ROS. | mdpi.comwestminster.ac.ukresearchgate.netwestminster.ac.uk |
Neuroprotective Effects
Sweroside has also demonstrated neuroprotective potential, particularly in models of cognitive impairment. researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.netnih.gov Its effects are believed to involve modulation of the cholinergic system and antioxidant activity in the brain. researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.net
Amelioration of Memory Deficits in Cognitive Impairment Models
Studies using scopolamine-induced zebrafish models of cognitive impairment have shown that sweroside can ameliorate memory deficits. researchgate.netdntb.gov.uamdpi.comnih.gov Scopolamine (B1681570) is known to induce memory loss and anxiety-like behaviors in zebrafish. researchgate.netdntb.gov.uamdpi.comnih.gov Treatment with sweroside significantly improved these scopolamine-induced effects on cognitive function. researchgate.netdntb.gov.uamdpi.comnih.gov Behavioral tests such as the novel tank diving test (NTT), Y-maze, and novel object recognition test (NOR) were used to assess anxiety and memory-related behaviors. researchgate.netdntb.gov.uamdpi.comnih.gov Sweroside treatment at various concentrations (e.g., 2.79, 8.35, and 13.95 nM) significantly reduced the amnesic effects induced by scopolamine in these tests. researchgate.netmdpi.comnih.gov
Influence on Cholinergic System Activity
A key mechanism underlying the neuroprotective effects of sweroside in cognitive impairment models appears to be its influence on the cholinergic system. researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.net Cholinergic depletion is a significant factor in neurodegenerative diseases associated with cognitive decline. researchgate.neteurekaselect.comnih.gov
Research in scopolamine-induced zebrafish models indicates that sweroside treatment significantly improved the scopolamine-induced decrease in cholinergic system activity. researchgate.netdntb.gov.uamdpi.comnih.gov This effect is driven, in part, by the modulation of cholinergic system activity. researchgate.netdntb.gov.uamdpi.comnih.gov Studies have evaluated acetylcholinesterase (AChE) activity, an enzyme that breaks down acetylcholine (B1216132), a crucial neurotransmitter in the cholinergic system. researchgate.netdntb.gov.uamdpi.comnih.gov While one study indicated that sweroside did not show inhibitory effects on AChE in in vitro and in silico studies, research in the scopolamine-induced zebrafish model demonstrated that exposure to sweroside decreased AChE activity in the brain. researchgate.netnih.govresearchgate.neteurekaselect.com This suggests a potential regulatory effect on the enzyme in vivo. researchgate.neteurekaselect.com
Beyond enzyme activity, sweroside has also been shown to upregulate the expression of genes related to neuroplasticity in the scopolamine-induced zebrafish model, including bdnf, npy, egr1, nfr2a, and creb1. researchgate.neteurekaselect.comnih.gov These genes are involved in neuronal function, survival, and synaptic plasticity, further supporting the neuroprotective influence of sweroside. researchgate.neteurekaselect.com
Summary of Neuroprotective Effects:
| Model/Condition | Observed Effect of Sweroside | Mechanism/Associated Finding | Source |
| Scopolamine-induced cognitive impairment (Zebrafish) | Amelioration of memory deficits, improved performance in behavioral tests. | Modulation of cholinergic system activity, reduction of brain oxidative stress, decreased AChE activity. | researchgate.netdntb.gov.uamdpi.comnih.gov |
| Scopolamine-induced cognitive impairment (Zebrafish) | Restoration of downregulated gene expression. | Upregulation of neuroplasticity-related genes (bdnf, npy, egr1, nfr2a, creb1). | researchgate.neteurekaselect.comnih.gov |
Mitigation of Brain Oxidative Stress
Sweroside has demonstrated potential in mitigating brain oxidative stress. Studies using a scopolamine-induced zebrafish model of cognitive impairment investigated the effects of sweroside on brain oxidative status. mdpi.comeurekaselect.comnih.gov Exposure to sweroside at concentrations of 1 μg/L, 3 μg/L, and 5 μg/L daily for 16 days decreased the level of malondialdehyde (MDA), a marker of oxidative stress, in the brain of scopolamine-induced zebrafish. eurekaselect.comnih.govresearchgate.net Furthermore, sweroside treatment increased the specific activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) in the zebrafish brain. mdpi.com It also increased the total content of reduced glutathione (GSH) in this model, suggesting a significant antioxidant action. mdpi.com These findings indicate that sweroside may exert neuroprotective effects, in part, by modulating brain antioxidant action and reducing oxidative stress. mdpi.comeurekaselect.com
Anti-Osteoporotic Potential
Sweroside has shown promising anti-osteoporotic potential through its effects on both osteoclasts and osteoblasts, the cells responsible for bone resorption and formation, respectively. medchemexpress.comcymitquimica.comncats.iochemfaces.comnih.gov
Inhibition of Osteoclast Differentiation and Bone Resorption
Research indicates that sweroside can inhibit osteoclast differentiation and bone resorption. In vitro studies have shown that sweroside inhibits osteoclast differentiation and bone resorption in a concentration-dependent manner. nih.govx-mol.net This inhibitory effect is linked to the suppression of osteoclast-specific gene expression and the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways. nih.govx-mol.net Additionally, sweroside has been found to promote osteoclast apoptosis via p53 activation. nih.govx-mol.net In vivo experiments using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, demonstrated that sweroside alleviated bone loss and enhanced bone density. nih.govx-mol.net
Promotion of Osteoblast Proliferation and Differentiation
Sweroside has a direct osteogenic effect, promoting the proliferation and differentiation of osteoblasts. ncats.iochemfaces.comnih.gov Studies using cultured human MG-63 cells and rat osteoblasts have shown that sweroside significantly increased cell proliferation. ncats.iochemfaces.comnih.gov It also increased the activity of alkaline phosphatase (ALP) and elevated osteocalcin (B1147995) levels, both markers of osteoblast differentiation. ncats.iochemfaces.comnih.gov Sweroside promotes osteoblast differentiation and bone formation by regulating BMP-2/RUNX2-mediated osteoblastic molecules. researchgate.netnih.gov In ovariectomized mice, sweroside treatment increased bone mineral content (BMC) and bone mineral density (BMD), and increased the formation of bone matrix in SaOS-2 cells. researchgate.netnih.gov It also up-regulated the expression of bone morphogenetic protein-2 (BMP2) and runt-related transcription factor 2 (CBFA1) in lumbar vertebrae and SaOS-2 cells, and increased the expression of alkaline phosphatase (ALPL), osteopontin (B1167477) (SPP1), and bone sialoprotein-1 (BSPH1). researchgate.netnih.gov Sweroside has also been shown to promote the mineralization of MC3T3-E1 cells by activating the p38 signaling pathway, potentially through interaction with membrane estrogen receptor-α and GPR30. nih.govresearchgate.net
Here is a table summarizing some research findings on Sweroside's effects on osteoblasts:
| Cell Type / Model | Effect of Sweroside | Key Markers/Pathways Involved | Reference |
| Human MG-63 cells | Increased proliferation and differentiation | Increased ALP activity, elevated osteocalcin | ncats.iochemfaces.comnih.gov |
| Rat osteoblasts | Increased proliferation and differentiation | Increased ALP activity, elevated osteocalcin | ncats.iochemfaces.comnih.gov |
| SaOS-2 cells | Increased bone matrix formation, promoted differentiation | Up-regulated BMP2, RUNX2, ALPL, SPP1, BSPH1 | researchgate.netnih.gov |
| Ovariectomized (OVX) mice | Increased BMC and BMD, attenuated bone marrow adipocytes | Up-regulated BMP2, CBFA1, ALPL, SPP1, BSPH1 in lumbar vertebrae | researchgate.netnih.gov |
| MC3T3-E1 cells | Promoted differentiation and mineralization | Activated p38 signaling pathway, ER-α, GPR30 | nih.govresearchgate.net |
Antidiabetic and Hypoglycemic Activities
Sweroside has demonstrated potential antidiabetic and hypoglycemic activities. researchgate.netnih.govkjpp.netbanglajol.inforesearchgate.netresearchgate.net Studies have indicated that sweroside can reduce fasting blood glucose concentration in diabetic animal models. banglajol.info It has also shown inhibitory activities against enzymes relevant to glucose metabolism, such as α-amylase and α-glucosidase. researchgate.netnih.gov
Here is a table summarizing some enzyme inhibitory activities of Sweroside:
| Enzyme | Inhibitory Activity (mmol Acarbose equivalent/g) | Reference |
| α-Amylase | 0.10 ± 0.01 | researchgate.netnih.gov |
| α-Glucosidase | 1.54 ± 0.01 | researchgate.netnih.gov |
Insulin-Mimicking Effects
Sweroside has been suggested to exhibit insulin-mimicking effects, particularly in the regulation of phosphoenolpyruvate (B93156) carboxykinase (Pck1) expression. chemfaces.commdpi.comchemfaces.com Pck1 is a key enzyme involved in gluconeogenesis, the process of glucose production in the liver. By suppressing Pck1 expression, sweroside may help to lower blood glucose levels, similar to the action of insulin (B600854). chemfaces.com Studies have shown that sweroside can suppress Pck1 expression and induce phosphorylation of components in the insulin signaling cascade, further supporting its insulin-mimicking potential. chemfaces.com
Inhibition of Key Metabolic Enzymes (e.g., α-amylase, glucosidase)
Sweroside has demonstrated inhibitory effects on key metabolic enzymes involved in carbohydrate digestion, specifically α-amylase and α-glucosidase. nih.govresearchgate.net Inhibition of these enzymes can lead to a slower breakdown and absorption of carbohydrates, potentially helping to manage postprandial blood glucose levels. bepls.com
In vitro studies have investigated the inhibitory potential of sweroside against these enzymes. One study reported sweroside displaying both amylase and glucosidase inhibitory activities. researchgate.net Another study found sweroside to be moderately active against α-glucosidase, with an IC50 value of 40.28 ± 0.063 µg/mL, but not active against α-amylase. msptm.org These findings suggest a differential inhibitory effect of sweroside on these enzymes, which may vary depending on the source of sweroside or the experimental conditions. researchgate.netmsptm.org
Data on Enzyme Inhibition by Sweroside
| Enzyme | Sweroside Activity | IC50 Value (if reported) | Reference |
| α-Amylase | Inhibitory activity observed | Not specified (mmol Acarbose equivalent/g) | researchgate.net |
| α-Amylase | Not active | Not reported | msptm.org |
| α-Glucosidase | Inhibitory activity observed | Not specified (mmol Acarbose equivalent/g) | researchgate.net |
| α-Glucosidase | Moderately active | 40.28 ± 0.063 µg/mL | msptm.org |
Molecular docking studies have also been conducted to understand the binding affinities of sweroside to the active sites of these enzymes, suggesting interactions primarily through hydrogen bonds and van der Waals forces. nih.govresearchgate.netresearchgate.net
Mitigation of High Glucose-Induced Renal Injury
Research indicates that sweroside may play a role in mitigating high glucose-induced damage in renal cells. High glucose conditions can lead to renal injury, a common complication of metabolic disorders. Studies using human renal tubular epithelial HK-2 cells have investigated the protective effects of sweroside against damage induced by high glucose. kjpp.netnih.govkoreascience.kr
Sweroside treatment has been shown to ameliorate cell viability, inhibit the secretion of inflammatory cytokines such as TNF-α, IL-1β, and VCAM-1, and reduce the generation of reactive oxygen species (ROS) in HK-2 cells exposed to high glucose. koreascience.kr Furthermore, sweroside treatment was observed to increase the protein expression of SIRT1 and decrease the acetylation of p65 NF-κB, suggesting a potential mechanism through the regulation of the SIRT1/NF-κB signaling pathway. nih.govkoreascience.kr Inhibition of SIRT1 using an inhibitor (EX527) abolished the protective effects of sweroside on HK-2 cells, supporting the involvement of SIRT1 in this process. koreascience.kr
Cardioprotective Actions
Sweroside has demonstrated cardioprotective properties in various experimental models. Cardiotoxicity refers to damage to the heart muscle, which can lead to various cardiac issues. wikipedia.orgmoleculardevices.comclevelandclinic.org
Protection Against Myocardial Ischemia–Reperfusion Injury
Myocardial ischemia–reperfusion injury (MIRI) is the tissue damage that occurs when blood flow is restored to the heart muscle after a period of ischemia (lack of oxygen). wikipedia.orgnih.govtocris.commdpi.com Studies have indicated that sweroside may offer protection against MIRI. frontiersin.orgresearchgate.net
Research suggests that sweroside protects against MIRI by inhibiting oxidative stress and pyroptosis, potentially through the modulation of the Keap1/Nrf2 axis. frontiersin.orgresearchgate.net In vitro studies using hypoxia/reoxygenation models have shown that sweroside pretreatment can enhance cell viability and decrease the release of injury markers such as CK-MB and LDH in myocardial cells. frontiersin.org
Amelioration of Cardiac Toxicity
Sweroside has also been found to prevent myocardial cells against aconitine-induced cardiac toxicity. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov Aconitine, a component of Aconitum plants, is known for its significant cardiotoxicity, which can lead to life-threatening arrhythmias. frontiersin.orgnih.gov
In studies using H9c2 cardiomyoblast cells exposed to aconitine, sweroside exhibited protective effects. frontiersin.orgnih.gov Sweroside was shown to suppress the aconitine-induced changes in the mRNA expression of genes related to calcium handling (NaV1.5, RyR2, and DHPR) and reverse the decrease in SERCA mRNA levels, thereby helping to maintain intracellular Ca2+ homeostasis and prevent calcium overload. frontiersin.orgnih.gov Furthermore, sweroside restabilized the mitochondrial membrane potential and reversed the increase in mRNA levels of cell autophagy-related factors induced by aconitine. frontiersin.orgnih.gov In whole-animal experiments, sweroside (50 mg/kg) effectively alleviated aconitine-induced arrhythmias. frontiersin.orgnih.govnih.gov
Antiproliferative and Antitumor Effects
Sweroside has shown potential antiproliferative and antitumor effects against various cancer cell lines. smolecule.com Cell proliferation is the process of cell growth and division, and uncontrolled proliferation is a hallmark of cancer. wikipedia.orgmedlineplus.govtelight.eucancer.orgnih.gov
Inhibition of Cancer Cell Proliferation
Studies have investigated the ability of sweroside to inhibit the proliferation of different cancer cell types. Sweroside has demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. smolecule.com
In human glioblastoma U251 cells, sweroside inhibited cell growth in a dose-dependent manner, with an IC50 of 10 µM. jbuon.comnih.gov Notably, sweroside exhibited minimal growth inhibitory effects on normal human astrocytes, suggesting a selective targeting of cancer cells. jbuon.comnih.gov The antiproliferative effects in glioblastoma cells were associated with the induction of apoptotic cell death, upregulation of apoptotic proteins (caspase 3, caspase 9, and Bax), and cell cycle arrest at the G0/G1 phase. jbuon.comnih.gov Sweroside also blocked the JNK/p38 MAPK signaling pathway in these cells. nih.gov
Sweroside has also been shown to inhibit the growth of U937 lymphoma and HL-60 leukemia cells, with IC50 values of 67.92 and 62.58 µM, respectively. caymanchem.com However, it did not inhibit the growth of non-cancerous human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells (BMCs), further supporting its selective action. caymanchem.com In a mouse xenograft model of HL-60 leukemia, sweroside administered at a dose of 50 mg/kg reduced tumor growth. caymanchem.com
In prostate cancer PC-3 cells, sweroside nanoparticles have been shown to induce apoptosis, upregulate apoptotic proteins, and suppress proliferation, invasion, and migration. researchgate.net These effects were linked to the inhibition of β-catenin transcription and the downregulation of Wnt downstream target genes, including c-myc, Cyclin D1, Survivin, and MMP-7. researchgate.net
Data on Antiproliferative Effects of Sweroside
| Cancer Cell Line | IC50 (if reported) | Observed Effects | Reference |
| Glioblastoma U251 | 10 µM | Inhibition of growth, induction of apoptosis, G0/G1 cell cycle arrest | jbuon.comnih.gov |
| U937 Lymphoma | 67.92 µM | Inhibition of growth | caymanchem.com |
| HL-60 Leukemia | 62.58 µM | Inhibition of growth, reduction of tumor growth in xenograft model | caymanchem.com |
| Prostate Cancer PC-3 | Not reported | Induction of apoptosis, suppression of proliferation, invasion, and migration | researchgate.net |
Induction of Apoptosis in Cancer Cell Lines
Sweroside has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies on human glioblastoma U251 cells showed that sweroside treatment led to apoptotic cell death. jbuon.comnih.gov This effect was associated with the upregulation of pro-apoptotic proteins, including caspase-3, caspase-9, and Bax, while the expression of the anti-apoptotic protein Bcl-2 was decreased. jbuon.com The induction of apoptosis by sweroside in U251 glioblastoma cells was observed to be concentration-dependent. jbuon.comnih.gov
In human leukemia cell lines and primary human leukemia cells, sweroside treatment significantly reduced cell viability and highly induced apoptosis both in vitro and in vivo. nih.govresearchgate.net This was linked to the enhancement of cleaved caspase-3 and poly (ADP-ribosyl) transferase (PARP). nih.gov Consistent with these findings, sweroside impeded the anti-apoptotic molecule Bcl-2 and elevated the pro-apoptotic signal of Bax in leukemia cells. nih.gov
Research on prostate cancer (PCa) bone metastasis in PC-3 cells also indicated that sweroside induces apoptosis. researchgate.netnih.gov This was accompanied by an increase in intracellular reactive oxygen species (ROS) and the upregulation of apoptotic proteins. researchgate.netnih.gov
Table 1 summarizes findings on sweroside's induction of apoptosis in different cancer cell lines:
| Cancer Cell Line | Observed Effect | Associated Molecular Changes | Reference |
| Human Glioblastoma U251 | Apoptosis Induction | Upregulation of caspase-3, caspase-9, Bax; Downregulation of Bcl-2 | jbuon.comnih.gov |
| Human Leukemia Cells | Apoptosis Induction | Enhancement of cleaved Caspase-3, PARP; Impeded Bcl-2; Elevated Bax | nih.govresearchgate.net |
| Prostate Cancer PC-3 | Apoptosis Induction | Induction of intracellular ROS; Upregulation of apoptotic proteins | researchgate.netnih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Cell Cycle Arrest Mechanisms
Beyond inducing apoptosis, sweroside has also been shown to influence the cell cycle in cancer cells, leading to cell cycle arrest. Studies on human glioblastoma U251 cells revealed that sweroside induced arrest at the G0/G1 phase of the cell cycle. jbuon.comnih.gov This effect was concentration-dependent. jbuon.com
In human leukemia cells, sweroside treatment induced S and G2/M cell-cycle arrest. nih.gov This arrest was associated with the down-regulation of key cell cycle regulators, including Cyclin D1, cyclin-dependent kinase 4 (CDK4), CDC2, and CDC25, alongside the up-regulation of p53 and p21. nih.gov
Research on prostate cancer PC-3 cells indicated that sweroside suppresses proliferation, which can be linked to cell cycle regulatory mechanisms. researchgate.netnih.gov
Table 2 outlines the cell cycle arrest effects of sweroside in different cancer cell lines:
| Cancer Cell Line | Cell Cycle Phase Arrest | Associated Molecular Changes | Reference |
| Human Glioblastoma U251 | G0/G1 Phase | Not explicitly detailed in search results for specific regulators in this context, but linked to antiproliferative effects. | jbuon.comnih.gov |
| Human Leukemia Cells | S and G2/M Phases | Down-regulation of Cyclin D1, CDK4, CDC2, CDC25; Up-regulation of p53, p21 | nih.gov |
| Prostate Cancer PC-3 | Proliferation Suppression | Linked to potential cell cycle regulation, though specific arrest phase not detailed in search results. | researchgate.netnih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Other Biological Activities
Sweroside exhibits a range of other biological activities that have been investigated in various research models.
Wound Healing Research
Sweroside, along with swertiamarine, are main constituents in Gentian (Gentiana lutea ssp. symphyandra), which has demonstrated wound healing activity. chemfaces.com The wound healing effect of Gentian appears to be primarily attributed to the increased stimulation of collagen production and mitotic activity by sweroside and swertiamarine, respectively. chemfaces.com Studies on cultured chicken embryonic fibroblasts have evaluated the wound healing properties of Gentian extract and its main constituents, including sweroside. chemfaces.comeurekaselect.com These findings suggest a role for sweroside in promoting aspects of the wound healing process, such as collagen synthesis. chemfaces.comchemfaces.com
Cytoprotective Studies
Sweroside has shown cytoprotective effects. chemfaces.comchemfaces.com These effects may contribute synergistically to the wound healing activity of Gentian. chemfaces.com Research on hepatocytes (HepG2 and THLE-2 cells) in the presence of fatty acids, such as arachidonic acid, indicated that sweroside conferred hepatocyte protection against lipotoxicity leading to apoptosis. mdpi.com Sweroside was found to scavenge reactive oxygen species (ROS) produced under these conditions, demonstrating a potent ROS scavenging effect. mdpi.com This antioxidant activity is considered a key mechanism behind its hepatoprotective and cytoprotective properties. mdpi.comtandfonline.com
Skin-Whitening Mechanisms
Sweroside has been investigated for its potential as a skin-whitening agent. It was isolated from Lonicera japonica and tested for its effects on melanogenesis in Melan-A cells. nih.govnih.gov Sweroside inhibited potent melanogenesis at a concentration of 300 µM without exhibiting cytotoxicity. chemfaces.comnih.govnih.gov The mechanism involves decreasing the production of key proteins involved in melanin (B1238610) synthesis, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2. chemfaces.comnih.govnih.gov Sweroside also influenced the MAPK signaling pathway, inducing Akt and ERK in a dose-dependent manner, which is suggested to be involved in its anti-melanogenesis effects. chemfaces.comnih.govnih.gov Furthermore, sweroside demonstrated inhibition of body pigmentation and tyrosinase activity in a zebrafish in vivo model. nih.govnih.gov
Table 3 summarizes the effects of sweroside on skin whitening:
| Cell Model/Organism | Observed Effect | Proposed Mechanism | Reference |
| Melan-A cells | Inhibition of melanogenesis | Decreased tyrosinase, TRP-1, and TRP-2 production; Induction of Akt and ERK signaling | chemfaces.comnih.govnih.gov |
| Zebrafish | Inhibition of pigmentation | Inhibition of tyrosinase activity | nih.govnih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Antifungal Properties Research
Sweroside has been reported to possess antifungal properties. nih.govnih.govresearchgate.net While the search results indicate the existence of such research, detailed findings on specific fungal species or mechanisms were not extensively provided within the scope of the retrieved information. Some predictive databases suggest antifungal activity for sweroside. researchgate.net
Antibacterial Properties Research
Studies have investigated the antibacterial potential of sweroside. Some research indicates that sweroside possesses moderate antibacterial activity. For instance, one study reported a Minimum Inhibitory Concentration (MIC) of 1.0 g/mL for sweroside against certain bacteria nih.govsigmaaldrich.com. Other studies on extracts containing sweroside, such as those from Swertia chirayita, have demonstrated antibacterial activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa phcogcommn.orgresearchgate.net. Methanolic extracts of Swertia species have shown antibacterial activity, although often at high concentrations researchgate.net.
While some studies suggest antibacterial effects of sweroside or sweroside-containing extracts, the reported activity levels can vary. For example, research on Ixora species found that while extracts showed antibacterial activity, the related secoiridoid geniposidic acid did not show activity at tested concentrations, and sweroside itself showed only moderate activity nih.gov.
Below is a table summarizing some findings on the antibacterial activity related to sweroside:
| Source | Compound/Extract | Target Bacteria | Observed Activity | Notes |
| Research on Secoiridoids nih.govsigmaaldrich.com | Sweroside | Not specified in snippet | Moderate | MIC at 1.0 g/mL |
| Swertia chirayita extracts phcogcommn.orgresearchgate.net | Methanolic extracts | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Observed | Activity seen, sometimes at high concentrations researchgate.net |
| Ixora species research nih.gov | Sweroside | Not specified in snippet | Moderate | Compared to geniposidic acid which showed no activity at tested concentrations |
| Swertia species (Nepal) researchgate.net | Methanol extracts | Not specified in snippet | Weak to moderate | Activity observed at high concentrations |
Gastroprotective Research
Sweroside has been explored for its potential gastroprotective effects. It is one of the bitter principles found in plants like Gentiana and Swertia species, which have been traditionally used for gastrointestinal ailments nih.govresearchgate.net. Studies on the bitter principles isolated from Swertia japonica, including sweroside, have reported gastroprotective efficiency against experimentally-induced gastric lesions in rats researchgate.net. For instance, sweroside, along with amarogentin (B1665944) and swertiamarin (B1682845), showed protective effects against ethanol-induced gastric lesions researchgate.net.
The gastroprotective properties of compounds found in medicinal plants, including secoiridoid glycosides like sweroside and gentiopicroside (B1671439), are attributed to various mechanisms. These mechanisms can include enhancing the gastric mucosal barrier, inhibiting acid secretion, exhibiting antioxidant and anti-inflammatory effects, promoting ulcer healing, and combating Helicobacter pylori infection nih.gov. While some studies highlight the potential of sweroside and related compounds in gastroprotection, further clinical research is often indicated to confirm efficacy and safety in humans researchgate.netnih.gov.
Antiviral Potential (e.g., COVID-19)
Research has also investigated the antiviral potential of sweroside, particularly in the context of COVID-19. In silico studies employing network pharmacology and molecular docking techniques have explored how sweroside might affect COVID-19 researchgate.netnih.gov. These studies suggest that sweroside, along with swertiamarin, could be potential inhibitors of SARS-CoV-2 researchgate.netnih.gov.
Molecular docking research indicates that sweroside can interact with key viral proteins, such as the 3CL protease, which is crucial for viral replication researchgate.netnih.gov. Sweroside has been shown to potentially bind to the active sites of the main protease (5R82) and 3CL protease (6M2N) of SARS-CoV-2, suggesting a potential therapeutic role researchgate.netnih.gov. Network pharmacology analysis has identified potential target genes for COVID-19 that could be influenced by sweroside, including those related to androgen receptor (AR), HSP90AA1, RAC-alpha serine/threonine–protein kinase, cyclin-dependent kinase 1, epidermal growth factor receptor, and glycogen (B147801) synthase kinase-3 beta researchgate.netnih.gov.
Traditional Chinese Medicine (TCM) prescriptions containing sweroside, such as Lianhua Qingwen (LHQW), have been used and studied in the context of COVID-19 sci-hub.senih.gov. LHQW has been recommended in China for treating mild to moderate COVID-19 cases in conjunction with conventional therapy nih.gov. While these traditional formulations contain multiple compounds, the presence of sweroside is noted in preliminary research related to COVID-19 treatment sci-hub.se.
Below is a summary of in silico findings on the antiviral potential of sweroside against COVID-19:
| Method | Key Findings | Potential Targets |
| Network Pharmacology | Identification of potential target genes for COVID-19 treatment. researchgate.netnih.gov | AR, HSP90AA1, RAC-alpha serine/threonine–protein kinase, CDK1, EGFR, GSK3B researchgate.netnih.gov |
| Molecular Docking | Demonstrated interactions with key SARS-CoV-2 proteins. researchgate.netnih.gov | 3CL protease (6M2N), Main protease (5R82), AR (1T65) researchgate.netnih.gov |
| Binding Affinity | Potential to bind to the active sites of viral proteases. researchgate.netnih.gov | 3CL protease, Main protease |
| Traditional Medicine | Present in formulations used in the context of COVID-19. sci-hub.senih.gov | N/A (Formulation contains multiple compounds) |
Further research, including in vivo and clinical studies, is necessary to fully elucidate and confirm the antibacterial, gastroprotective, and antiviral effects of sweroside.
Sweroside, a secoiridoid glucoside found in plants such as Swertia pseudochinensis and Lonicera japonica, has garnered scientific interest for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. Research into the molecular mechanisms of sweroside has revealed its ability to modulate key signaling pathways involved in inflammatory responses, offering insights into its potential therapeutic applications.
Molecular Mechanisms of Action and Signaling Pathway Modulation
Regulation of Inflammasome Pathways
Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by detecting pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). frontiersin.orgresearchgate.net Sweroside has been shown to interfere with the activation of the NLRP3 inflammasome, a well-characterized inflammasome involved in various inflammatory diseases. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com
Inhibition of NLRP3 Inflammasome Activation
Studies have demonstrated that sweroside effectively inhibits the activation of the NLRP3 inflammasome in various cell types, including primary macrophages. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net This inhibitory effect has been observed in response to different NLRP3 agonists, such as ATP, nigericin, and MSU crystals. nih.govresearchgate.net The suppression of NLRP3 inflammasome activation by sweroside is considered a key mechanism underlying its anti-inflammatory properties. frontiersin.orgnih.govmdpi.com Research in a mouse model of non-alcoholic steatohepatitis (NASH) showed that sweroside treatment attenuated NASH symptoms, which was accompanied by the inhibition of hepatic NLRP3 inflammasome activation. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
Suppression of Caspase-1 and Interleukin-1 Beta (IL-1β) Production
A direct consequence of NLRP3 inflammasome activation is the activation of caspase-1, which then cleaves pro-IL-1β into its mature, active form, IL-1β. frontiersin.orgresearchgate.net Sweroside has been shown to decrease the production of both active caspase-1 and mature IL-1β. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org This was observed in primary macrophages stimulated with NLRP3 agonists, as well as in liver tissue in an experimental NASH model. nih.govnih.govresearchgate.net By suppressing caspase-1 activity and IL-1β production, sweroside effectively reduces the downstream inflammatory cascade initiated by the NLRP3 inflammasome. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org
The following table summarizes the effect of sweroside on caspase-1 and IL-1β production in primary macrophages stimulated with different agonists:
| Stimulus | Effect on Caspase-1 Production | Effect on IL-1β Production | Source |
| ATP | Decreased | Decreased | nih.govnih.gov |
| Nigericin | Decreased | Decreased | nih.govnih.gov |
| MSU crystals | Decreased | Decreased | nih.gov |
Impact on ASC Speck Formation
The formation of the ASC speck is a critical step in the assembly and activation of the NLRP3 inflammasome, serving as a platform for caspase-1 recruitment and activation. frontiersin.orgbiorxiv.orgmdpi.com Studies have indicated that sweroside can block the formation of ASC specks in primary macrophages stimulated with NLRP3 agonists like ATP, nigericin, or MSU crystals. nih.govresearchgate.net This suggests that sweroside may interfere with an upstream event required for ASC aggregation and inflammasome assembly. nih.gov
Modulation of Major Signaling Cascades
Beyond inflammasome regulation, sweroside also influences other major signaling pathways involved in inflammation and cellular responses, including NF-κB and MAPK pathways.
Nuclear Factor Kappa-B (NF-κB) Signaling Pathway Inhibition
The following table illustrates the effect of sweroside on NF-κB and downstream inflammatory markers in LPS-induced RAW264.7 cells:
| Marker | Effect of Sweroside Treatment | Source |
| NF-κB expression | Downregulated | mdpi.com |
| N-NF-κB expression | Downregulated | mdpi.com |
| i-NOS level | Decreased | mdpi.com |
| COX-2 level | Decreased | mdpi.com |
| TNF-α level | Decreased | mdpi.com |
| IL-1β level | Decreased | mdpi.com |
| IL-6 level | Decreased | mdpi.com |
| IL-10 level | Increased | mdpi.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (Akt, ERK, p38)
The MAPK signaling pathway, including its branches such as ERK, JNK, and p38, plays a significant role in various cellular processes, including inflammation, proliferation, and apoptosis. mdpi.comencyclopedia.pub While some studies on sweroside have focused on other pathways, there is evidence suggesting its interaction with MAPK signaling components. Sweroside has been reported to induce the phosphorylation of Akt and ERK1/2 in hepatoma cells. chemfaces.com Phosphorylation of Akt is associated with the PI3K/Akt pathway, which can interact with MAPK signaling. mdpi.compsu.edu Additionally, sweroside has been shown to block the JNK/p38 MAPK signaling pathway in glioblastoma cells in a concentration-dependent manner. researchgate.netnih.gov Modulation of these MAPK branches can influence the cellular response to inflammatory stimuli and other stress signals. mdpi.comencyclopedia.pub
Keap1/Nrf2 Axis Modulation in Oxidative Stress Responses
The Keap1/Nrf2 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, a repressor protein that facilitates Nrf2 degradation. Upon exposure to oxidative stress or electrophilic insults, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Studies indicate that Sweroside can modulate the Keap1/Nrf2 axis, contributing to its antioxidant effects. Research has demonstrated that Sweroside pretreatment can protect against myocardial ischemia-reperfusion injury, partially through the modulation of the Keap1/Nrf2 axis nih.govx-mol.net. Mechanistically, Sweroside has been found to inhibit Keap1 and induce the nuclear translocation of Nrf2 nih.gov. This modulation leads to the activation of downstream antioxidant genes, which helps mitigate oxidative stress nih.gov. The protective effects observed in some studies appear to be dependent on Nrf2 activation nih.gov. Sweroside's regulation of oxidative stress by inhibiting Keap1 and promoting the Nrf2 signaling pathway is also noted in the context of mitigating high glucose-induced damage nih.govresearchgate.netresearchgate.netkoreascience.kr.
Activation of Silent Information Regulator 2 Homolog 1 (SIRT1) Pathway
Silent Information Regulator 2 Homolog 1 (SIRT1) is an NAD+-dependent deacetylase that plays crucial roles in various cellular processes, including stress resistance, metabolism, and inflammation. Activation of SIRT1 is often associated with beneficial effects in the context of aging and age-related diseases.
Sweroside has been consistently shown to activate the SIRT1 pathway. This activation is implicated in Sweroside's anti-inflammatory properties nih.govresearchgate.netkoreascience.krresearchgate.netnih.govspringermedizin.demdpi.comdntb.gov.ua. For instance, Sweroside played an anti-inflammatory role in LPS-stimulated acute lung damage in mice by activating SIRT1 nih.govresearchgate.netresearchgate.net. In human renal tubular epithelial HK-2 cells subjected to high glucose conditions, Sweroside treatment increased the protein level of SIRT1 nih.govkoreascience.kr.
The activation of SIRT1 by Sweroside appears to be linked to the modulation of other key signaling molecules. In HG-induced HK-2 cells, Sweroside treatment notably decreased the increased acetylation level of p65 NF-κB, suggesting that Sweroside may deacetylate p65 by activating SIRT1, leading to the downregulation of NF-κB pathway activity nih.govkoreascience.kr. This connection between SIRT1 activation and NF-κB inhibition by Sweroside has been observed in other contexts as well, such as in LPS-induced inflammation in RAW264.7 cells nih.govspringermedizin.demdpi.comdntb.gov.ua. The protective effects of Sweroside mediated by SIRT1 can be reversed by SIRT1 inhibitors like EX527 nih.govkoreascience.krresearchgate.net.
Table 1: Effect of Sweroside on SIRT1 and p65 NF-κB Acetylation in HG-Induced HK-2 Cells
| Treatment Group | SIRT1 Protein Level (Relative to Control) | p65 NF-κB Acetylation Level (Relative to HG Group) |
| Control | Baseline | Baseline |
| High Glucose (HG) | Decreased | Increased |
| HG + Sweroside (25 µM) | No significant change | Decreased |
| HG + Sweroside (50 µM) | No significant change | Decreased |
| HG + Sweroside (100 µM) | Prominently increased | Notably decreased |
*Data synthesized from research findings nih.govkoreascience.kr.
Forkhead Transcription Factor O1 (FOXO1) Signaling Pathways
Forkhead Transcription Factor O1 (FOXO1) is a transcription factor involved in regulating various cellular processes, including apoptosis, cell cycle arrest, DNA repair, and metabolism. Its activity is influenced by post-translational modifications, particularly phosphorylation and acetylation.
Research indicates that Sweroside can promote FOXO1 signaling pathways nih.govspringermedizin.demdpi.comcjter.com. This effect has been observed in the context of inflammation, where Sweroside alleviated LPS-induced inflammation via SIRT1 mediating NF-κB and FOXO1 signaling pathways in RAW264.7 cells nih.govspringermedizin.demdpi.comdntb.gov.ua. Sweroside's ability to promote FOXO1 signaling is presented as part of its mechanism for reducing inflammation nih.govspringermedizin.demdpi.com. Furthermore, Sweroside has been shown to intervene with vascular endothelial dysfunction in hypertensive rats by regulating FOXO1 expression cjter.com.
Enzymatic Activity Modulation
Sweroside has been investigated for its ability to modulate the activity of various enzymes, including those involved in pigmentation, neurotransmission, and oxidative burst.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of interest for their potential applications in treating hyperpigmentation disorders and in the cosmetic industry.
Sweroside has demonstrated inhibitory activity against tyrosinase researchgate.netnih.govresearchgate.netresearchgate.netresearcher.lifenih.govnih.gov. Studies have evaluated this inhibitory potential using various assays and compared it to known inhibitors like kojic acid researchgate.netnih.govresearchgate.netresearcher.life. For example, one study reported that Sweroside showed good tyrosinase inhibitory ability, with a value of 55.06 ± 1.85 mg Kojic acid equivalent/g researchgate.netnih.gov. An ethanolic extract containing Sweroside showed promising tyrosinase inhibition (50.85% inhibition) at 100 μg/mL, comparable to kojic acid (51.81% inhibition) at the same concentration researchgate.net.
Molecular docking studies have been employed to explore the interaction between Sweroside and tyrosinase. These studies suggest that Sweroside exhibits good binding affinity to the enzyme, primarily through hydrogen bonds and van der Waals interactions at the active site researchgate.netnih.govresearchgate.net. Beyond direct enzymatic inhibition, Sweroside has also been shown to decrease the protein production of tyrosinase, along with tyrosinase-related protein-1 (TRP-1) and TRP-2, in melan-a cells nih.gov. Sweroside's inhibition of body pigmentation and tyrosinase activity has also been observed in a zebrafish model nih.govnih.gov.
Table 2: Tyrosinase Inhibitory Activity of Sweroside (Example Data)
| Compound | Concentration | Tyrosinase Inhibition (%) | Kojic Acid Equivalent (mg/g) |
| Sweroside | - | - | 55.06 ± 1.85 researchgate.netnih.gov |
| Ethanolic Extract (containing Sweroside) | 100 μg/mL | 50.85 researchgate.net | - |
| Kojic Acid | 100 μg/mL | 51.81 researchgate.net | - |
*Note: Different studies use varying methodologies and units for reporting tyrosinase inhibition.
Cholinesterase (AChE, BChE) Inhibition Studies
Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze acetylcholine (B1216132) and other choline (B1196258) esters. Inhibition of these enzymes is a strategy for managing neurodegenerative conditions like Alzheimer's disease.
Studies have investigated the effects of Sweroside on AChE and BChE activity researchgate.netnih.govresearcher.lifenih.govacademicjournals.orgdntb.gov.ua. The findings suggest that Sweroside demonstrates inhibitory effects on BChE researchgate.netnih.gov. However, its inhibitory activity against AChE is generally reported as low or negligible researchgate.netnih.govresearchgate.netnih.gov. For example, one study reported that Sweroside showed inhibitory effects on the tested enzymes with the exception of AChE researchgate.netnih.gov. Another study on compounds isolated from Lonicera lanceolata reported an IC50 value for Sweroside against BChE academicjournals.org.
Table 3: Cholinesterase Inhibitory Activity of Sweroside (Example Data)
| Compound | Enzyme | Inhibition | Notes |
| Sweroside | AChE | Low/None | Reported in multiple studies researchgate.netnih.govresearchgate.netnih.gov |
| Sweroside | BChE | Inhibitory | Reported in multiple studies researchgate.netnih.gov |
| Sweroside | BChE | IC50 = 4.90 μM | From Lonicera lanceolata study academicjournals.org |
*Note: Inhibition levels and IC50 values can vary depending on the source and experimental conditions.
NADPH Oxidase Inhibition
NADPH oxidase (NOX) is a primary source of reactive oxygen species (ROS) in many cell types. Inhibition of NADPH oxidase can reduce oxidative stress and its associated damage.
Molecular docking studies have explored the potential interaction of Sweroside with NADPH oxidase, indicating a binding affinity to the active site researchgate.netnih.govresearchgate.net. While direct enzymatic inhibition data for isolated Sweroside on NADPH oxidase is less extensively reported compared to other enzymes, related research provides some context. Secoiridoids, including Sweroside, isolated from Gentiana straminea, have shown inhibitory effects on stimulus-induced superoxide (B77818) generation and the translocation of cytosolic components to the plasma membrane in human neutrophils, which are processes linked to NADPH oxidase activity cjter.com. Additionally, studies investigating the protective effects of Sweroside against oxidative stress, such as in the context of high glucose-induced damage or myocardial ischemia-reperfusion injury, often point to a reduction in ROS levels, which could indirectly involve the modulation of enzymes like NADPH oxidase nih.govnih.govkoreascience.krkjpp.net. One study noted that Sweroside treatment ameliorated reactive oxygen species levels kjpp.net.
Suppression of Inflammatory Enzymes (COX-2, iNOS, 5-LOX)
Research indicates that sweroside can exert anti-inflammatory effects, potentially mediated through the inhibition of key enzymes involved in inflammatory processes. A study investigating a Lonicera japonica extract enriched with loganin (B1675030) and sweroside, known as SKLJI, demonstrated that this preparation inhibited cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX) activities. This inhibition appeared to contribute to the observed anti-inflammatory and analgesic effects in in vivo models tandfonline.comnih.gov. Specifically, SKLJI was shown to inhibit COX-2 induction and the activity of 5-LO and iNOS tandfonline.com. These findings suggest that sweroside, as a component of this extract, may play a role in modulating the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and nitric oxide tandfonline.comnih.govbiomolther.org. Another study focusing on Gentiana lawrencei also identified sweroside as a potential anti-inflammatory constituent, noting that such compounds can down-regulate the expression of pro-inflammatory enzymes including iNOS and COX-2 nih.gov.
Effects on Superoxide Dismutase and Catalase Activity
Sweroside has been shown to influence the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), which are crucial components of the cellular defense system against reactive oxygen species (ROS). Studies have demonstrated that sweroside treatment can enhance the activities of SOD and catalase. For instance, in a study investigating the effects of sweroside in a scopolamine-induced zebrafish model, sweroside significantly increased SOD and CAT activities that were reduced by scopolamine (B1681570) mdpi.com. Similarly, research on myocardial ischemia-reperfusion injury indicated that sweroside pretreatment enhanced the activities of superoxide dismutase and glutathione (B108866) peroxidase, contributing to the suppression of oxidative stress nih.govfrontiersin.org. These findings suggest that sweroside may bolster the cellular antioxidant defense system by promoting the activity of enzymes responsible for neutralizing superoxide radicals and hydrogen peroxide mdpi.comnih.govinrae.frresearchgate.net.
Table 1: Effects of Sweroside on Antioxidant Enzyme Activity in Scopolamine-Induced Zebrafish Brain mdpi.com
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (µmol/min/mg protein) |
| Control | Mean ± SEM | Mean ± SEM |
| Scopolamine | Significantly Decreased | Significantly Reduced |
| Sweroside + Scopolamine | Significantly Increased | Significantly Increased |
Cellular and Subcellular Interactions
Interactions with Cellular Receptors (e.g., Membrane Estrogen Receptors)
Sweroside has been reported to interact with cellular receptors, including membrane estrogen receptors. Research exploring the effects of sweroside on osteoblastic differentiation and mineralization in MC3T3-E1 cells indicated that sweroside might exert its beneficial effects through interaction with membrane estrogen receptor-α (ER-α) and G protein-coupled receptor 30 (GPR30) nih.govsemanticscholar.org. This interaction subsequently activated the p38 signaling pathway nih.gov. Experimental evidence showed that the effects of sweroside on alkaline phosphatase activity and the protein expression of ER-α and GPR30 were blocked by antagonists of these receptors nih.gov. This suggests a receptor-mediated mechanism for some of sweroside's cellular effects nih.govsmolecule.comfrontiersin.org.
Effects on Mitochondrial Function and Bioenergetics
Studies have investigated the influence of sweroside on mitochondrial function and cellular bioenergetics, particularly in the context of metabolic stress. Research on hepatocyte protection against fatty acid-induced injury suggested that sweroside, along with other phytochemicals, could provide protection by enhancing mitochondrial function researchgate.netmdpi.com. This enhancement included promoting ATP production, increasing basal and maximal respiration, and reducing reactive oxygen species (ROS) production associated with increased mitochondrial respiration researchgate.netmdpi.comresearchgate.net. These findings highlight a potential role for sweroside in maintaining mitochondrial health and improving cellular energy metabolism under challenging conditions researchgate.netmdpi.comwindows.netdntb.gov.ua.
Influence on Apoptosis-Related Proteins (p53, Bcl-2, Bax, Caspase-3, PARP)
Sweroside has been shown to influence the expression and activity of proteins involved in the regulation of apoptosis (programmed cell death). In studies on human leukemia cells, sweroside was found to induce apoptosis nih.gov. This induction was associated with the enhancement of cleaved Caspase-3 and poly (ADP-ribosyl) transferase (PARP) nih.gov. Furthermore, sweroside treatment impeded the anti-apoptotic molecule B cell CLL/lymphoma 2 (Bcl-2) while elevating the pro-apoptotic signal of Bcl-2-associated X protein (Bax) nih.gov. Sweroside also led to the up-regulation of p53 nih.govresearchgate.net. These findings indicate that sweroside can modulate the balance between pro- and anti-apoptotic proteins, promoting the activation of the caspase cascade and ultimately leading to cell death in certain cell types nih.govresearchgate.netmdpi.comwindows.netwaocp.org.
Table 2: Effects of Sweroside on Apoptosis-Related Proteins in Human Leukemia Cells nih.gov
| Protein | Effect of Sweroside Treatment |
| p53 | Up-regulation |
| Bcl-2 | Impeded/Down-regulation |
| Bax | Elevated/Up-regulation |
| Caspase-3 | Cleaved/Enhanced Activity |
| PARP | Enhanced Cleavage/Activity |
Regulation of Cell Cycle Regulatory Proteins (Cyclin D1, CDK4, CDC2, CDC25, p21)
Sweroside has been observed to affect the cell cycle progression by modulating the expression of key regulatory proteins. In human leukemia cells, sweroside treatment induced S and G2/M cell-cycle arrest nih.govresearchgate.net. This arrest was associated with the down-regulation of Cyclin D1, cyclin-dependent kinase 4 (CDK4), CDC2, and CDC25 nih.govresearchgate.net. Concurrently, there was an up-regulation of p53 and p21 nih.govresearchgate.net. These proteins play critical roles in controlling the transition between different phases of the cell cycle immunologyresearchjournal.commdpi.commednexus.org. The observed changes suggest that sweroside can interfere with the normal cell cycle machinery, potentially by inhibiting the activity of complexes that drive cell cycle progression (e.g., Cyclin D1/CDK4) and by promoting the expression of cell cycle inhibitors like p21 nih.govresearchgate.netimmunologyresearchjournal.commednexus.org.
Table 3: Effects of Sweroside on Cell Cycle Regulatory Proteins in Human Leukemia Cells nih.govresearchgate.net
| Protein | Effect of Sweroside Treatment |
| Cyclin D1 | Down-regulation |
| CDK4 | Down-regulation |
| CDC2 | Down-regulation |
| CDC25 | Down-regulation |
| p21 | Up-regulation |
| p53 | Up-regulation |
Sweroside is a natural secoiridoid glycoside found in various plant species, including Lonicerae Japonicae Flos and Schenkia spicata nih.govresearchgate.net. Research has explored its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in conditions such as heart failure, osteoporosis, and non-alcoholic fatty liver disease (NAFLD) nih.govnih.govnih.gov. These effects are mediated through various molecular mechanisms and the modulation of signaling pathways.
| Interaction Target | Binding Affinity (KD) | Conditions |
|---|---|---|
| CaMKIIδ | 6.492 μmol/L | Absence of Ca2+ and ATP |
| CaMKIIδ | 1.348 μmol/L | Presence of Ca2+ and ATP |
| Pathway/Process | Key Genes/Markers Affected by Sweroside | Observed Effect (Tendency) | Related Condition |
|---|---|---|---|
| EMT | ZO-1, Vimentin, α-SMA, Snail | ZO-1 ↑, Vimentin, α-SMA, Snail ↓ | High Glucose-induced renal tubular epithelial cells |
| Osteoclast Differentiation | Osteoclast-specific genes | Suppression | Postmenopausal Osteoporosis |
| Lipid Metabolism | CD36, FGF21 (via PPAR-α) | Down-regulation | NAFLD (High-fat diet induced) |
| Inflammation | Genes in inflammatory response networks (via PPAR-α) | Down-regulation | NAFLD (High-fat diet induced) |
Preclinical Research and in Vivo Models
Animal Models for Disease Conditions
Animal models are instrumental in understanding disease mechanisms and evaluating the efficacy of potential treatments. lidebiotech.com Sweroside has been investigated in several animal models to explore its therapeutic potential in various conditions, including cardiovascular diseases, metabolic disorders, bone health, neurological impairments, and inflammatory conditions.
Myocardial Ischemia–Reperfusion Injury Models
Myocardial ischemia-reperfusion (I/R) injury is a significant clinical issue that can lead to cardiac dysfunction. researchgate.net Animal models of myocardial I/R injury, such as those using isolated rat hearts or inducing ligation of the left anterior descending artery in rats or mice, are used to study this condition. nih.govfrontiersin.orgaging-us.com These models allow for the evaluation of interventions aimed at protecting the heart from damage caused by the restoration of blood flow after a period of ischemia. nih.govfrontiersin.orgaging-us.com
Research has explored the protective effect of sweroside against myocardial I/R injury. Studies using isolated rat hearts subjected to I/R have shown that sweroside pretreatment can alleviate the extent of myocardial injury. nih.govfrontiersin.org This protective effect has been linked to the inhibition of oxidative stress and NLRP3 inflammasome-mediated pyroptosis, potentially through the modulation of the Keap1/Nrf2 axis. nih.govfrontiersin.orgnih.gov
Detailed findings from studies on sweroside in myocardial I/R injury models include:
Reduction in myocardial infarct size. nih.govfrontiersin.org
Improvement in cardiac function parameters such as left ventricular developed pressure (LVDP), positive first-order derivative of ventricular pressure (+dp/dt), and negative first-order derivative of ventricular pressure (–dp/dt) in isolated hearts. nih.govfrontiersin.org
Inhibition of oxidative stress markers. nih.govfrontiersin.orgnih.gov
Suppression of NLRP3 inflammasome activation and subsequent pyroptosis. nih.govfrontiersin.orgnih.govresearchgate.net
These findings suggest a potential therapeutic role for sweroside in mitigating myocardial I/R injury by targeting oxidative stress and inflammatory pathways. nih.govfrontiersin.orgnih.gov
Non-Alcoholic Steatohepatitis (NASH) and Fatty Liver Disease Models
Non-alcoholic steatohepatitis (NASH) is a type of non-alcoholic fatty liver disease characterized by liver steatosis and inflammation. nih.govmdpi.com The activation of the NLRP3 inflammasome is associated with the pathology of NASH. nih.govmdpi.com Methionine-choline-deficient (MCD) diet-induced NASH mouse models are commonly used to study this condition. nih.govmdpi.comresearchgate.net These models mimic key features of human NASH, including hepatic steatosis, inflammation, and fibrosis. nih.govmdpi.comresearchgate.net
Sweroside has been investigated for its potential to prevent or ameliorate NASH in these animal models. Studies using MCD diet-induced NASH mice have demonstrated that sweroside can significantly reduce symptoms associated with the condition. nih.govmdpi.comresearchgate.net
Key findings from studies on sweroside in NASH and fatty liver disease models include:
Significant reduction in serum aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) levels, which are indicators of liver damage. nih.govmdpi.com
Decreased hepatic immune cell infiltration. nih.govmdpi.comresearchgate.net
Reduced hepatic triglyceride accumulation. nih.govmdpi.com
Amelioration of liver fibrosis. nih.govmdpi.comresearchgate.net
Inhibition of NLRP3 inflammasome activation in the liver, accompanied by decreased levels of IL-1β and caspase-1. nih.govmdpi.comresearchgate.net
Suppression of de novo synthesis of mitochondrial DNA in the liver, contributing to NLRP3 inflammasome suppression. nih.govmdpi.com
Improvement of NAFLD symptoms in high-fat diet-induced obese mice, mediated through the regulation of lipid metabolism- and inflammation-related genes. mdpi.com
Attenuates hepatic steatosis by promoting autophagy, partly via the AMPK/mTOR signaling pathway in NAFLD mice. nih.govresearchgate.net
These results indicate that sweroside may be effective in preventing or treating NASH and fatty liver disease by targeting inflammation, lipid accumulation, and fibrosis. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
Osteoporosis Models (e.g., Ovariectomized Mice)
Osteoporosis is a systemic bone disease characterized by decreased bone strength and increased fracture risk, commonly affecting postmenopausal women due to estrogen deficiency. frontiersin.org Ovariectomized (OVX) mice are a widely used animal model to simulate postmenopausal osteoporosis. frontiersin.orgnih.govnih.gov This model allows for the investigation of potential therapeutic compounds that can promote bone formation or reduce bone loss. frontiersin.orgnih.govnih.gov
Research has explored the effects of sweroside on osteoporosis in OVX mouse models. Studies have shown that sweroside can have ameliorative effects on osteoporosis induced by ovariectomy. nih.govnih.gov
Detailed research findings include:
Marked elevation of bone mineral content (BMC) and bone mineral density (BMD) levels. nih.gov
Attenuation of bone marrow adipocytes in the femoral shaft. nih.gov
Increased formation of bone matrix in osteoblastic cells. nih.gov
Up-regulation of bone morphogenetic protein-2 (BMP2) and runt-related transcription factor 2 (CBFA1) in lumbar vertebrae and osteoblastic cells. nih.gov
Increased expression of osteoblastic bone-forming markers such as alkaline phosphatase (ALPL), osteopontin (B1167477) (SPP1), and bone sialoprotein-1 (BSPH1). nih.gov
Alleviation of osteoporosis and promotion of osteogenic markers in OVX mice. nih.gov
Promotion of mTORC1 signal activation in bone marrow mesenchymal stem cells. nih.gov
Improvement in trabecular thickness, bone mineral density, and trabecular number in OVX mice. nih.gov
These findings suggest that sweroside may promote osteogenesis and could be a potential therapeutic compound for osteoporosis by stimulating new bone matrix production through pathways involving BMP2/CBFA1 and mTORC1 signaling. nih.govnih.gov
Neurological Disorder Models (e.g., Scopolamine-Induced Cognitive Impairment)
Neurological disorders, including those involving cognitive impairment, are a significant area of research. Scopolamine (B1681570) is an agent often used to induce cognitive deficits in animal models, mimicking aspects of conditions like Alzheimer's disease by affecting the cholinergic system. mdpi.comresearchgate.netnih.govnih.gov Zebrafish (Danio rerio) are also utilized as a model organism in neurological research due to their genetic tractability and observable behaviors. mdpi.comresearchgate.netnih.govnih.gov
Sweroside has been investigated for its potential neuroprotective effects in scopolamine-induced cognitive impairment models, particularly in zebrafish. mdpi.comresearchgate.netnih.govnih.gov
Research findings in scopolamine-induced zebrafish models include:
Significant improvement in scopolamine-induced decrease of cholinergic system activity. mdpi.comnih.gov
Modulation of brain oxidative stress. mdpi.comresearchgate.netnih.govnih.gov
Decreased acetylcholinesterase (AChE) activity. mdpi.comresearchgate.netnih.govnih.gov
Decreased malondialdehyde (MDA) levels. researchgate.netnih.goveurekaselect.com
Upregulation of gene expression related to neuroplasticity in the brain, including bdnf, npy, egr1, nfr2a, and creb1. researchgate.netnih.goveurekaselect.com
Reversal of scopolamine-induced amnesic effects in behavioral tests such as the Y-maze and novel object recognition test. mdpi.com
These results suggest that sweroside may have a positive impact on cognitive function in models of impairment, potentially through modulating the cholinergic system, reducing oxidative stress, and influencing neuroplasticity-related gene expression. mdpi.comresearchgate.netnih.govnih.goveurekaselect.com
Inflammatory Disease Models (e.g., LPS-Induced Acute Lung Damage, IMQ-Induced Psoriasiform Inflammation)
Inflammation is a key component of numerous diseases. Animal models are used to study inflammatory processes and evaluate the anti-inflammatory potential of compounds. Lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice is a model used to study acute inflammation in the lungs. nih.govresearchgate.netthoracic.orgfrontiersin.org Imiquimod (IMQ)-induced psoriasiform inflammation in mice is a model that mimics features of human psoriasis, a chronic inflammatory skin disease. hsmc.grresearchgate.netbiocytogen.jpthno.org
Sweroside has been investigated for its anti-inflammatory effects in these models.
Findings from studies on sweroside in inflammatory disease models include:
LPS-Induced Acute Lung Injury (ALI):
Reduction in the wet-to-dry ratio of the lung, an indicator of pulmonary edema. nih.gov
Inhibition of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. nih.gov
Reduction in pathological changes in lung tissue and the number of inflammatory cells. nih.gov
Significant reduction in the levels of inflammatory cytokines. nih.gov
Down-regulation of the NF-κB signaling pathway. nih.gov
Increase in the expression of SIRT1, with the protective effects of sweroside on LPS-induced ALI being reversed by a SIRT1 inhibitor. nih.gov
IMQ-Induced Psoriasiform Inflammation:
While direct studies on sweroside in IMQ-induced psoriasiform inflammation were not prominently found in the initial search, research on related seco-iridoid glycosides like swertiamarine has shown ameliorating effects in this model, reducing cytokine production and controlling inflammation. hsmc.gr Sweroside itself has demonstrated anti-inflammatory activity and the ability to inhibit NLRP3/Caspase-1 mediated IL-1β elevation, a pathway relevant to inflammatory conditions including psoriasis. researchgate.netresearchgate.net
These results suggest that sweroside possesses anti-inflammatory properties, acting through mechanisms involving pathways like SIRT1 and potentially the NLRP3 inflammasome, which could be relevant in conditions like ALI and potentially psoriasiform inflammation. researchgate.netnih.govresearchgate.net
Cardiac Toxicity and Arrhythmia Models
Cardiac toxicity and arrhythmias are serious cardiovascular issues. Aconitine, a compound found in Aconitum plants, is known to induce cardiotoxicity and life-threatening ventricular arrhythmias, making it useful in animal models to study these conditions. researchgate.netnih.govresearchgate.net
Sweroside has been investigated for its potential protective effects against aconitine-induced cardiac toxicity and arrhythmias. researchgate.netnih.govresearchgate.net
Research findings in these models include:
Alleviation of aconitine-induced cardiac toxicity in cardiomyoblast cell lines. researchgate.netnih.govresearchgate.net
Effective alleviation of aconitine-induced arrhythmias in rats, observed through electrocardiogram (ECG) recording. researchgate.netnih.govresearchgate.net
Prevention of aconitine-induced arrhythmias from deteriorating into lethal types in whole animal experiments. nih.gov
Maintenance of intracellular Ca²⁺ homeostasis. researchgate.netnih.gov
Restabilization of mitochondrial membrane potential (ΔΨ). researchgate.netnih.gov
Avoidance of cell autophagy/apoptosis. researchgate.netnih.gov
Suppression of aconitine-induced mRNA expressions of NaV1.5, RyR2, and DHPR. researchgate.netnih.gov
Reversal of the aconitine-induced decrease in mRNA level of SERCA. researchgate.netnih.gov
These results indicate that sweroside may offer protection against aconitine-induced cardiac toxicity and arrhythmias by influencing calcium handling, mitochondrial function, and cell survival pathways. researchgate.netnih.govresearchgate.net
Leukemia Tumor Growth Models
Preclinical studies have investigated the effects of Sweroside on leukemia tumor growth in vivo. Research using HL-60-bearing mouse models demonstrated that Sweroside considerably inhibited tumor growth. nih.govresearchgate.net This inhibition was linked to the suppression of proliferation and the induction of apoptosis in leukemia cells. nih.govresearchgate.net In vitro studies supporting these in vivo findings showed that Sweroside reduced cell viability in human leukemia cell lines and primary human leukemia cells. nih.govmdpi.com Sweroside treatment induced S and G2/M cell-cycle arrest and enhanced apoptosis through the upregulation of cleaved Caspase-3 and PARP. nih.govresearchgate.net Additionally, Sweroside was found to impede the anti-apoptotic molecule Bcl-2 and elevate the pro-apoptotic signal of Bax. nih.govresearchgate.net
Table 1: Effects of Sweroside on Leukemia Cells
| Effect | In Vitro (Cell Lines/Primary Cells) | In Vivo (HL-60 Mouse Model) |
| Reduced Cell Viability | Yes | Not directly measured, but implied by tumor growth inhibition nih.govmdpi.com |
| Cell-Cycle Arrest (S, G2/M) | Yes | Not directly measured |
| Apoptosis Induction | Yes | Yes nih.govresearchgate.net |
| Tumor Growth Inhibition | Not applicable | Yes nih.govresearchgate.net |
Renal Injury Models
The role of Sweroside in renal injury has been explored in preclinical settings, particularly in the context of high glucose-induced damage relevant to diabetic nephropathy. An in vitro model using human renal tubular epithelial HK-2 cells exposed to high glucose was utilized to investigate Sweroside's effects. kjpp.netkoreascience.kr Sweroside treatment ameliorated the reduction in cell viability caused by high glucose. kjpp.netkoreascience.kr It also inhibited the secretion of inflammatory cytokines such as TNF-α, IL-1β, and VCAM-1, reduced the generation of reactive oxygen species (ROS), and inhibited epithelial-mesenchymal transition (EMT) in these cells. kjpp.netkoreascience.krresearchgate.net These findings suggest a potential kidney-protective effect of Sweroside in conditions involving high glucose-induced renal injury. kjpp.netkoreascience.kr
Table 2: Effects of Sweroside on High Glucose-Induced HK-2 Cell Injury
| Effect on HK-2 Cells in High Glucose | Observation |
| Cell Viability | Ameliorated kjpp.netkoreascience.kr |
| Inflammatory Cytokine Secretion | Inhibited (TNF-α, IL-1β, VCAM-1) kjpp.netkoreascience.kr |
| ROS Generation | Reduced kjpp.netkoreascience.kr |
| Epithelial-Mesenchymal Transition (EMT) | Inhibited kjpp.netkoreascience.kr |
Assessment of Therapeutic Efficacy in Preclinical Studies
Assessment of therapeutic efficacy in preclinical studies involving Sweroside has included various analyses to understand its impact at the tissue, cellular, and molecular levels.
Histopathological and Morphological Analyses
Histopathological examination is a standard method in preclinical toxicity and efficacy studies to assess drug-induced changes in tissues. biorxiv.orgamazon.com While specific detailed histopathological findings for Sweroside in leukemia or renal injury models were not extensively detailed in the immediate search results, preclinical studies generally utilize histopathology to identify and document drug-induced injury or therapeutic effects in organs. biorxiv.orgamazon.comnih.gov For instance, in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model, Sweroside successfully protected against liver fibrosis, which would typically involve histological assessment of fibrotic markers and tissue structure. x-mol.net In the context of renal injury, histopathological analysis would be crucial to evaluate parameters such as glomerular damage, tubular injury, inflammation, and fibrosis. nih.govfrontiersin.org
Biomarker Evaluation in Biological Samples
Evaluation of biomarkers in biological samples is a key component of preclinical assessment to understand the biochemical and molecular effects of a compound. In studies involving Sweroside, various biomarkers have been assessed. In the leukemia model, the levels of cleaved Caspase-3, PARP, Bcl-2, and Bax were evaluated to understand the mechanisms of apoptosis induction. nih.govresearchgate.net In the high glucose-induced renal cell injury model, the secretion of inflammatory cytokines (TNF-α, IL-1β, VCAM-1) and the generation of ROS were measured as biomarkers of inflammation and oxidative stress. kjpp.netkoreascience.kr Additionally, the protein expression of SIRT1 and the acetylation of p65 NF-κB were assessed to elucidate the underlying signaling pathways. kjpp.netkoreascience.kr Biomarkers in peripheral blood can also be explored in preclinical studies to monitor disease progression or therapeutic response. biofinder.sefrontiersin.org
Table 3: Selected Biomarkers Evaluated in Sweroside Preclinical Studies
| Biomarker | Relevance | Model/Context | Finding with Sweroside Treatment |
| Cleaved Caspase-3 | Apoptosis executioner | Leukemia (in vitro & in vivo) | Enhanced nih.govresearchgate.net |
| PARP | Apoptosis marker | Leukemia (in vitro & in vivo) | Enhanced nih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic protein | Leukemia (in vitro & in vivo) | Impeded nih.govresearchgate.net |
| Bax | Pro-apoptotic protein | Leukemia (in vitro & in vivo) | Elevated nih.govresearchgate.net |
| TNF-α, IL-1β, VCAM-1 | Inflammatory cytokines/marker | High glucose-induced renal injury (in vitro) | Secretion inhibited kjpp.netkoreascience.kr |
| ROS | Oxidative stress indicator | High glucose-induced renal injury (in vitro) | Generation reduced kjpp.netkoreascience.kr |
| SIRT1 | Protein involved in signaling | High glucose-induced renal injury (in vitro) | Expression increased kjpp.netkoreascience.kr |
| Acetylation of p65 NF-κB | Marker of NF-κB activation | High glucose-induced renal injury (in vitro) | Decreased kjpp.netkoreascience.kr |
Leukemia Tumor Growth Models
In the realm of oncology, preclinical studies have explored the impact of Sweroside on the growth of leukemia tumors. Research conducted in mouse models bearing HL-60 leukemia cells demonstrated that administration of Sweroside led to a considerable inhibition of tumor growth. nih.govresearchgate.net This observed reduction in tumor size was associated with cellular mechanisms involving both the suppression of cell proliferation and the induction of apoptosis within the leukemia cells. nih.govresearchgate.net Complementary in vitro studies using human leukemia cell lines and primary human leukemia cells supported these findings, showing that Sweroside treatment effectively reduced cell viability. nih.govmdpi.com Mechanistically, Sweroside was found to induce cell-cycle arrest at the S and G2/M phases and significantly enhance apoptosis. nih.govresearchgate.net This pro-apoptotic effect was further elucidated by the observed increase in cleaved Caspase-3 and PARP levels, alongside a decrease in the anti-apoptotic protein Bcl-2 and an elevation in the pro-apoptotic protein Bax. nih.govresearchgate.net
Table 1: Summary of Sweroside Effects in Leukemia Models
| Model Type | Outcome Measured | Sweroside Effect | Key Mechanism(s) Involved | Citation(s) |
| In Vivo (Mouse) | Tumor Growth | Considerably inhibited | Proliferation suppression, Apoptosis induction | nih.govresearchgate.net |
| In Vitro (Cells) | Cell Viability | Reduced | Cell-cycle arrest, Apoptosis induction | nih.govmdpi.comresearchgate.net |
| In Vitro (Cells) | Cell Cycle Progression | S and G2/M arrest induced | Downregulation of Cyclin D1, CDK4, CDC2, CDC25; Upregulation of p53, p21 nih.gov | nih.gov |
| In Vitro (Cells) | Apoptosis | Highly induced | Enhanced cleaved Caspase-3 and PARP; Impeded Bcl-2; Elevated Bax | nih.govresearchgate.net |
Renal Injury Models
Preclinical investigations have also examined the potential protective effects of Sweroside in models of renal injury. Specifically, studies focusing on high glucose-induced damage, a condition relevant to diabetic nephropathy, have been conducted using in vitro models such as human renal tubular epithelial HK-2 cells. kjpp.netkoreascience.kr Treatment with Sweroside was shown to ameliorate the decrease in cell viability induced by high glucose exposure. kjpp.netkoreascience.kr Furthermore, Sweroside treatment effectively inhibited the secretion of inflammatory cytokines, including TNF-α, IL-1β, and VCAM-1, and reduced the generation of reactive oxygen species (ROS). kjpp.netkoreascience.krresearchgate.net Inhibition of epithelial-mesenchymal transition (EMT) in HK-2 cells exposed to high glucose was also observed with Sweroside treatment. kjpp.netkoreascience.kr These findings collectively suggest that Sweroside may possess kidney-protective properties in the context of high glucose-mediated injury. kjpp.netkoreascience.kr
Table 2: Effects of Sweroside on High Glucose-Induced HK-2 Cell Injury
| Measured Parameter in HK-2 Cells (High Glucose) | Sweroside Effect | Citation(s) |
| Cell Viability | Ameliorated | kjpp.netkoreascience.kr |
| Secretion of TNF-α, IL-1β, VCAM-1 | Inhibited | kjpp.netkoreascience.kr |
| Generation of ROS | Reduced | kjpp.netkoreascience.kr |
| Epithelial-Mesenchymal Transition (EMT) | Inhibited | kjpp.netkoreascience.kr |
Assessment of Therapeutic Efficacy in Preclinical Studies
Evaluating the therapeutic efficacy of a compound in preclinical studies involves a multifaceted approach that includes analyzing changes at the tissue, cellular, and molecular levels, as well as assessing functional outcomes.
Histopathological and Morphological Analyses
Biomarker Evaluation in Biological Samples
Biomarker evaluation in biological samples provides objective measures of the biological effects of a compound and helps elucidate its mechanisms of action. In preclinical studies of Sweroside, various biomarkers have been assessed depending on the disease model. In leukemia studies, key biomarkers related to apoptosis, such as cleaved Caspase-3, PARP, Bcl-2, and Bax, were evaluated in cellular and potentially tissue samples to confirm the induction of programmed cell death. nih.govresearchgate.net In the in vitro renal injury model, biomarkers of inflammation (TNF-α, IL-1β, VCAM-1) and oxidative stress (ROS) were measured in cell culture media or cell lysates. kjpp.netkoreascience.kr Additionally, the levels of proteins involved in specific signaling pathways, such as SIRT1 and acetylated p65 NF-κB, were assessed to understand the molecular targets of Sweroside. kjpp.netkoreascience.kr The evaluation of such biomarkers in biological samples is crucial for establishing a link between Sweroside exposure and the observed therapeutic effects.
Table 3: Selected Biomarkers Analyzed in Sweroside Preclinical Research
| Biomarker | Type | Biological Sample/Context | Assessment Focus | Citation(s) |
| Cleaved Caspase-3 | Protein | Leukemia cells (in vitro & in vivo) | Apoptosis induction | nih.govresearchgate.net |
| PARP | Protein | Leukemia cells (in vitro & in vivo) | Apoptosis marker | nih.govresearchgate.net |
| Bcl-2 | Protein | Leukemia cells (in vitro & in vivo) | Anti-apoptotic effect | nih.govresearchgate.net |
| Bax | Protein | Leukemia cells (in vitro & in vivo) | Pro-apoptotic effect | nih.govresearchgate.net |
| TNF-α, IL-1β, VCAM-1 | Cytokines | HK-2 cell culture medium (in vitro) | Inflammation | kjpp.netkoreascience.kr |
| ROS | Molecule | HK-2 cells (in vitro) | Oxidative stress | kjpp.netkoreascience.kr |
| SIRT1 | Protein | HK-2 cells (in vitro) | Signaling pathway modulation | kjpp.netkoreascience.kr |
| Acetylation of p65 NF-κB | Protein | HK-2 cells (in vitro) | NF-κB activation | kjpp.netkoreascience.kr |
Analytical Methodologies and Pharmacokinetic Research
Quantification in Biological Matrices
Quantifying sweroside and its metabolites in biological samples such as plasma, urine, feces, and bile is a critical step in pharmacokinetic studies. Due to the complex nature of these matrices, sensitive and specific analytical techniques are required.
High-Performance Liquid Chromatography (HPLC) has been employed for the quantitative determination of sweroside in biological matrices. A quantitative HPLC-UV method was developed for monitoring sweroside in rat plasma, urine, feces, and bile. This method was successfully applied in a basic pharmacokinetic study. In some applications, HPLC coupled with a UV detector set at a specific wavelength, such as 240 nm, has been used for the detection of sweroside. Method validation for HPLC techniques in biological matrices typically involves assessing parameters such as linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS), including its hyphenated forms like UHPLC/Q-TOF-MS and UPLC-TOF-MS, offers high sensitivity and selectivity for the quantification of sweroside and its metabolites in biological samples. These techniques are widely used in pharmaceutical analysis for quantifying active drugs and metabolites in biological matrices to generate pharmacokinetic data.
Ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF-MS) has been utilized to identify and characterize sweroside metabolites in rat urine. This approach allowed for the revelation of a metabolic profile including phase I, phase II, and aglycone-related products. UPLC-TOF-MS has also been used for the quantification of sweroside metabolites, such as epinaucledal and naucledal, in rat plasma.
LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple components, including sweroside, in biological samples like rat plasma. These methods often involve specific sample preparation procedures, such as liquid-liquid extraction, and detection is performed using mass spectrometry in selected reaction-monitoring mode. The quantification of endogenous compounds in biological samples using LC-MS presents challenges, including the absence of a true blank matrix and the potential for matrix effects, which need to be considered during method development and validation.
Pharmacokinetic Profile Investigations
Pharmacokinetic studies investigate how a compound is absorbed, distributed, metabolized, and excreted by the body. Understanding the pharmacokinetic profile of sweroside provides insights into its systemic exposure and disposition.
Studies on the absorption of sweroside have indicated that it can be rapidly absorbed after administration in experimental models. However, research suggests that the oral absorption of sweroside may be limited, contributing to relatively low systemic exposure.
Sweroside is primarily excreted via the kidney. In addition to renal excretion, the hepatobiliary route also plays a role in the elimination of sweroside. A notable amount of free sweroside has been detected in the bile of rats following oral administration, suggesting its accumulation in the liver and the involvement of hepatobiliary excretion. The majority of orally administered sweroside has been found to be excreted in the feces, which is considered a contributing factor to its low oral bioavailability.
Research on the bioavailability of sweroside has reported varying results depending on the study and route of administration. The absolute oral bioavailability of sweroside in rats has been estimated to be relatively low. One study reported an average absolute bioavailability of approximately 0.31% in rats. Another study in rats indicated an average absolute bioavailability of 11.90%. The low oral bioavailability is partly attributed to significant excretion in feces. Studies have also explored whether co-administered compounds might influence the absorption and bioavailability of sweroside. Intraperitoneal administration of sweroside has shown higher absorption and bioavailability compared to oral administration.
Bioavailability Data in Rats
| Route of Administration | Average Absolute Bioavailability (%) | Reference |
| Oral | ~0.31 | |
| Oral | 11.90 | |
| Intraperitoneal | Higher than oral |
Metabolite Identification and Characterization
Epimer Metabolite Detection and Characterization
Research into the metabolism of sweroside has identified various metabolites, including specific epimers. The in vivo detection and characterization of these epimer metabolites have been facilitated by advanced analytical techniques. Ultra-performance liquid chromatography time-of-flight mass spectrometry (UPLC-TOF-MS) combined with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization has been employed to investigate sweroside metabolites in biological matrices such as rat plasma. researchgate.netnih.gov This approach significantly enhanced the mass detection sensitivity for key metabolites, allowing for the distinct discovery of epimer metabolites in plasma following sweroside administration in rats. researchgate.netnih.gov
Among the identified epimer metabolites are epinaucledal and naucledal. researchgate.netnih.gov Their presence in plasma has been quantified using UPLC-TOF-MS in negative mode, utilizing erythrocentaurin (B1671063) as an internal standard. researchgate.netnih.gov Studies have shown that following oral gavage of sweroside at a dose of 20 mg/kg in rats, both epinaucledal and naucledal were detected in plasma. researchgate.netnih.gov The maximum mean plasma concentrations (Cmax) for naucledal and epinaucledal were measured within 2 hours post-administration. researchgate.netnih.gov
Detailed research findings indicate that the maximum mean plasma concentration of naucledal was 75.36 ± 20.10 ng/ml, while that of epinaucledal was 43.52 ± 15.60 ng/ml under these conditions. researchgate.netnih.gov Furthermore, the area under the concentration-time curve (AUC) for naucledal was approximately three times greater than that of epinaucledal, suggesting differences in their metabolic fate or clearance. researchgate.net The metabolic pathway involving the conversion of sweroside to epinaucledal and naucledal has been deduced through these investigations. researchgate.netnih.gov
Beyond epimers, other studies using ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have identified a broader metabolic profile for sweroside. westminster.ac.uknih.govresearchgate.net In rat urine, a total of 11 metabolites, including phase I, phase II, and aglycone-related products, have been revealed. westminster.ac.uknih.govresearchgate.net While the aglycone of sweroside and its glucuronide conjugate were found to be principal circulating metabolites, other metabolic transformations such as reduction, N-heterocyclization, and N-acetylation occurring after deglycosylation were also observed. westminster.ac.uknih.gov These findings highlight the complexity of sweroside metabolism and provide context for the formation of various metabolites, including the characterized epimers.
Plasma Concentrations of Sweroside Epimer Metabolites in Rats (20 mg/kg oral gavage) researchgate.netnih.gov
| Metabolite | Cmax (ng/ml) | Time to Cmax (h) |
| Naucledal | 75.36 ± 20.10 | Within 2 |
| Epinaucledal | 43.52 ± 15.60 | Within 2 |
Note: Data represents mean ± standard deviation.
Structure Activity Relationship and Derivative Research
Structure-Activity Relationship Studies
The biological activities of sweroside, a secoiridoid glycoside, are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies explore how modifications to the sweroside molecule influence its therapeutic effects and pharmacokinetic profile. The core structure of sweroside, featuring a secoiridoid backbone with a vinyl group, an ethylidene group, a lactone ring, and a glucose moiety, offers several sites for chemical modification.
Research has shown that altering specific functional groups on the sweroside molecule can significantly enhance its properties. For instance, modifications to the hydroxyl groups of the glucose unit can improve both stability and lipophilicity. frontiersin.org Key structural modifications and their effects include:
Esterification : The introduction of acetate (B1210297) groups through esterification has been shown to enhance the water solubility and stability of sweroside. frontiersin.org
Etherification : Protecting the hydroxyl groups via etherification, such as by adding benzyl (B1604629) ether or triphenylmethyl ether, can also improve the compound's stability and increase its lipophilicity. frontiersin.org This increased lipophilicity can potentially improve the molecule's ability to cross biological membranes.
These modifications are crucial for overcoming some of the limitations of natural sweroside, such as low bioavailability and rapid metabolic degradation, thereby improving its potential as a therapeutic agent. researchgate.net
Biological Activity of Sweroside Derivatives
The synthesis of sweroside derivatives has led to the development of new compounds with enhanced or novel biological activities. These derivatives have shown potential in areas such as cancer and inflammation treatment. nih.gov
Chemically synthesized derivatives that incorporate diindolylmethane structures have demonstrated significant efficacy in inhibiting the proliferation of specific cancer cells. frontiersin.orgnih.gov Notably, these derivatives have also been found to reverse drug resistance when used in combination with conventional chemotherapy agents like paclitaxel (B517696). frontiersin.orgnih.gov This suggests a potential role for sweroside derivatives in overcoming therapeutic challenges in oncology. nih.gov
Furthermore, a derivative isolated from the plant Gentiana scabra has been reported to possess potent anti-inflammatory effects, highlighting the potential for discovering new therapeutic agents from both natural and semi-synthetic sources. nih.gov The diverse pharmacological potential of these derivatives underscores their promise as candidates for further drug development in anti-inflammatory and anticancer therapies. nih.gov
| Derivative Type | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| Diindolylmethane Conjugate | Addition of diindolylmethane structure | Inhibition of cancer cell proliferation; Reversal of paclitaxel drug resistance | frontiersin.orgnih.gov |
| Natural Derivative | Isolated from Gentiana scabra | Potent anti-inflammatory effects | nih.gov |
| Acetylated Derivative | Esterification (addition of acetate groups) | Enhanced water solubility and stability | frontiersin.org |
| Etherified Derivative | Etherification (e.g., benzyl ether) | Improved stability and lipophilicity | frontiersin.org |
Comparative Analysis with Related Secoiridoid Glycosides
Sweroside belongs to the secoiridoid glycoside family, which includes other structurally related and biologically active compounds such as gentiopicroside (B1671439) and swertiamarin (B1682845). nih.gov Comparative studies of these compounds provide valuable insights into how subtle structural differences influence their therapeutic effects.
While all three compounds share the same basic secoiridoid skeleton, variations in their side groups lead to differences in their biological activities.
Enzyme Inhibition : Molecular docking studies have revealed that sweroside, gentiopicroside, and swertiamarin exhibit a similar binding affinity for the enzyme tyrosinase, suggesting comparable potential as inhibitors of this enzyme. researchgate.netresearchgate.net In contrast, all three compounds show low binding affinity for acetylcholinesterase (AChE). researchgate.netresearchgate.net
Hepatoprotective Effects : In studies comparing their ability to protect liver cells from fatty acid-induced injury, gentiopicroside was found to be the most effective at maintaining cell viability. mdpi.com It was followed by sweroside and then swertiamarin. mdpi.com However, in terms of scavenging reactive oxygen species (ROS), sweroside demonstrated the highest effect, followed by silymarin (B1681676) (a known hepatoprotective compound used as a control) and swertiamarin. mdpi.com
Metabolic Regulation : Research on glucose metabolism has shown that sweroside, either alone or in synergy with gentiopicroside, significantly suppresses the expression of the enzyme Pck1, which is key in gluconeogenesis. frontiersin.org This action mimics insulin-like effects by inducing the phosphorylation of the Akt and Erk1/2 signaling pathways, highlighting a cooperative potential in regulating blood glucose. frontiersin.org
These comparative analyses demonstrate that while related secoiridoid glycosides can share some biological targets, their efficacy can vary, and they may also possess unique or synergistic activities.
| Compound | Key Structural Feature | Comparative Biological Activity | Reference |
|---|---|---|---|
| Sweroside | Secoiridoid glycoside | - Similar binding affinity to tyrosinase as gentiopicroside and swertiamarin. researchgate.netresearchgate.net | frontiersin.orgresearchgate.netresearchgate.netmdpi.com |
| Gentiopicroside | Secoiridoid glycoside | - Similar binding affinity to tyrosinase. researchgate.netresearchgate.net | frontiersin.orgresearchgate.netresearchgate.netmdpi.com |
| Swertiamarin | Secoiridoid glycoside | - Similar binding affinity to tyrosinase. researchgate.netresearchgate.net | researchgate.netresearchgate.netmdpi.com |
Future Directions and Research Gaps
Elucidation of Underexplored Molecular Mechanisms
While studies have begun to uncover the molecular mechanisms underlying sweroside's effects, a comprehensive understanding of its interactions at the cellular and molecular levels is still developing nih.govfrontiersin.org. For instance, although sweroside has been shown to inhibit the NF-κB signaling pathway and suppress NLRP3 inflammasome activation, the detailed mechanisms require further elucidation frontiersin.orgfrontiersin.org. Research suggests sweroside may interact with Keap1, potentially leading to Nrf2 activation, but the specifics of this interaction need to be fully understood frontiersin.org. Additionally, the precise mechanisms by which sweroside influences processes like osteogenesis, antidiabetic effects, and neuroprotection, beyond observed outcomes like increased osteoblast proliferation or improved memory in animal models, need deeper investigation researchgate.netchemfaces.comresearchgate.net. Future research should focus on identifying direct protein targets, downstream signaling cascades, and the intricate molecular networks modulated by sweroside. nih.gov
Translational Research into Clinical Applications (excluding clinical trial dosage/administration details)
Translational research is crucial for bridging the gap between basic scientific discoveries and clinical applications dana-farber.orgleicabiosystems.com. While in vitro and in vivo studies have demonstrated sweroside's potential in various disease models, translating these findings into clinical settings presents challenges ekb.egresearchgate.net. For example, sweroside has shown promise in alleviating pressure overload-induced heart failure and inhibiting leukemia cell growth in preclinical studies nih.govnih.gov. It has also demonstrated potential in protecting against myocardial ischemia-reperfusion injury and metabolic dysfunction-associated steatotic liver disease westminster.ac.ukfrontiersin.org. However, further translational research is needed to validate these effects in human populations and determine the feasibility of using sweroside as a therapeutic agent. This involves rigorous preclinical studies to support clinical investigation, focusing on its efficacy in relevant disease contexts.
Combination Therapy Research
Exploring the potential of sweroside in combination with other therapeutic agents is a significant area for future research nih.gov. Given its diverse mechanisms of action, sweroside could potentially exert synergistic effects when used alongside conventional drugs or other natural compounds. For instance, its anti-inflammatory and antioxidant properties could complement existing treatments for inflammatory or oxidative stress-related diseases nih.govfrontiersin.org. Research into combination therapies could lead to improved treatment outcomes, reduced dosages of individual components, and potentially fewer side effects. Studies investigating the synergistic effects of sweroside with other bioactive compounds found in traditional medicine formulations are also relevant researchgate.net.
Q & A
Q. What are the standard methodologies for isolating Sweroside from plant sources, and how can purity be validated?
Sweroside is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires analytical methods such as LC-MS or HPLC-UV, comparing retention times and spectral data against authenticated standards. Quantitative NMR (qNMR) can further confirm structural integrity .
Q. Which in vitro assays are most suitable for evaluating Sweroside’s hepatoprotective activity?
Common assays include:
- CCl₄- or acetaminophen-induced hepatotoxicity models in HepG2 cells, measuring ALT/AST levels.
- Antioxidant assays (e.g., DPPH scavenging, SOD activity) to assess reactive oxygen species (ROS) suppression.
- Cytokine profiling (e.g., TNF-α, IL-6) to evaluate anti-inflammatory effects. Ensure dose-response curves are constructed using at least three biological replicates .
Q. How can researchers address variability in Sweroside content across plant species or extraction batches?
Standardize extraction protocols (e.g., solvent ratios, temperature) and use chemometric analysis to identify environmental or genetic factors influencing yield. Cross-validate results with LC-MS/MS quantification and reference materials from repositories like NIST .
Advanced Research Questions
Q. What molecular mechanisms underlie Sweroside’s anti-osteoporotic effects, and how can they be experimentally validated?
Proposed mechanisms include:
Q. How can contradictory data on Sweroside’s bioavailability be resolved?
Discrepancies often arise from differences in administration routes (oral vs. intravenous) or formulation matrices . Use pharmacokinetic studies with radiolabeled Sweroside ([³H]-Sweroside) to track absorption and metabolism. Pair with intestinal perfusion models to assess permeability and efflux transporter interactions (e.g., P-glycoprotein) .
Q. What strategies optimize Sweroside’s stability in preclinical formulations?
Q. How can multi-omics approaches elucidate Sweroside’s polypharmacology?
Combine transcriptomics (RNA-seq of treated osteoblasts), proteomics (SILAC labeling), and metabolomics (LC-QTOF-MS) to map signaling networks. Use pathway enrichment tools (e.g., KEGG, DAVID) to identify hub targets like MAPK or PI3K/Akt .
Methodological Considerations
Q. What statistical models are appropriate for dose-response studies of Sweroside?
Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC₅₀ values. For multi-factorial designs (e.g., synergy with other iridoids), apply response surface methodology (RSM) or ANOVA with Tukey post hoc tests .
Q. How should researchers control for off-target effects in Sweroside’s in vivo studies?
Include sham-treated controls and pharmacological inhibitors (e.g., Wnt pathway antagonists). Validate specificity via RNA interference (siRNA knockdown of putative targets) .
Q. What criteria define rigorous structure-activity relationship (SAR) studies for Sweroside derivatives?
- Synthesize analogs with modifications to the aglycone (e.g., acetylation) or sugar moiety.
- Compare bioactivity using molecular docking (AutoDock Vina) and thermodynamic profiling (ITC/SPR).
- Publish synthetic protocols and spectral data in compliance with Beilstein Journal guidelines .
Data Interpretation & Reporting
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of Sweroside?
Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Use microdialysis in target organs (e.g., liver, bone) to measure unbound Sweroside concentrations .
Q. What frameworks ensure reproducibility in Sweroside research?
Follow ARRIVE guidelines for preclinical studies: report animal strain details, randomization methods, and blinding protocols. Share raw data and code repositories (e.g., Zenodo, GitHub) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
